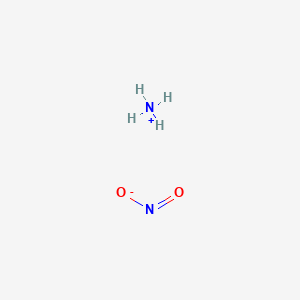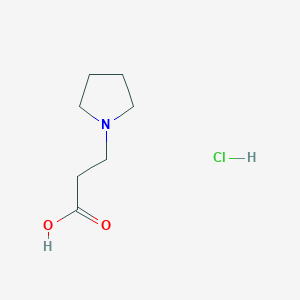
3-(Pyrrolidin-1-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(pyrrolidin-1-yl)propanoic acid derivatives typically involves diastereoselective routes that utilize asymmetric catalysis or specific reagent interactions. For instance, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route via a rhodium-catalyzed asymmetric 1,4-addition, demonstrating the chemical versatility of pyrrolidinyl-based compounds (Procopiou et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds reveals complex interactions and bond formations. For example, the synthesis and crystal structure analysis of 3-(pyrrole-2′-carboxamido)propanoic acid highlighted its monoclinic space group and detailed hydrogen bonding, indicating the importance of structural analysis in understanding compound stability and reactivity (Zeng Xiang, 2005).
Chemical Reactions and Properties
3-(Pyrrolidin-1-yl)propanoic acid hydrochloride and its derivatives undergo various chemical reactions, including oxidative coupling and cycloadditions, showcasing their reactivity. For instance, an oxidative coupling reaction with alkanones resulted in Pd-complexes that incorporate masked dehydro-4-oxo-norvaline, demonstrating the compound's potential in complex synthesis processes (El-Abadelah et al., 2018).
Physical Properties Analysis
The physical properties of 3-(pyrrolidin-1-yl)propanoic acid hydrochloride derivatives, such as solubility and thermal stability, are crucial for their application in various fields. For example, one derivative exhibited very high solubility in saline at pH 7, indicating its potential for pharmaceutical formulations (Procopiou et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and stability under various conditions, are essential for understanding the compound's utility. The synthesis and reactivity studies of related pyrrolidine and piperidine-alkanoic acid hydrochlorides through hydrogenation and hydrochloric acid reactions provide insights into the compound's chemical behavior and potential applications (Tsui & Wood, 1979).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
3-(Pyrrolidin-1-yl)propanoic acid hydrochloride has been used in the synthesis of analogues with high affinity for the CCR5 receptor, which is a protein on the surface of white blood cells involved in the immune system. These analogues have shown potent anti-HIV activity .
Results or Outcomes
The synthesized analogues demonstrated high affinity for the CCR5 receptor and potent anti-HIV activity. The rat pharmacokinetics for these new analogues featured higher bioavailabilities and lower rates of clearance as compared to cyclopentane 1 .
2. Application in Neuroprotection
Summary of the Application
3-Pyrrolidin-1-ylpropanoic Acid is used to prepare acylaminophenothiazines, which are neuroprotective agents .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)3-6-8-4-1-2-5-8;/h1-6H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYVCFSDZYRPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997575 | |
| Record name | 3-(Pyrrolidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)propanoic acid hydrochloride | |
CAS RN |
76234-38-3, 14788-14-8 | |
| Record name | 3-(Pyrrolidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



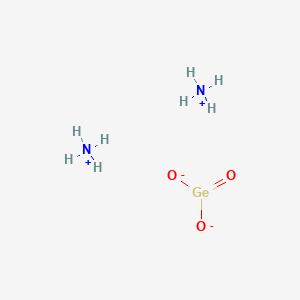
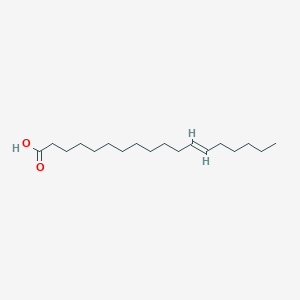
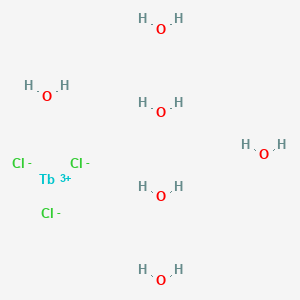
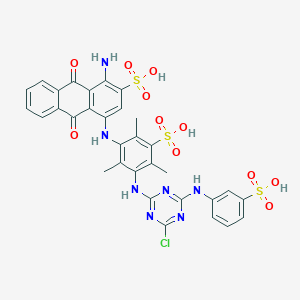
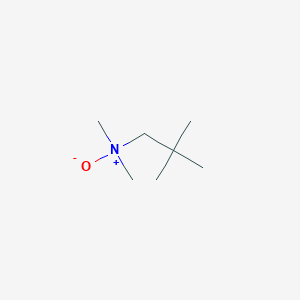


![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
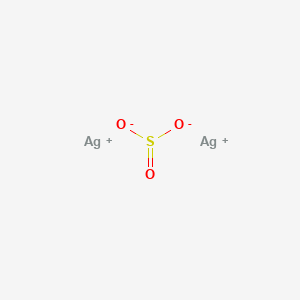
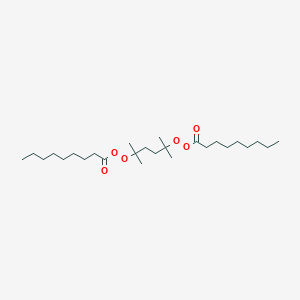
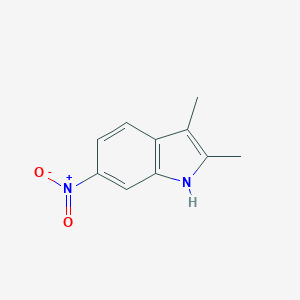
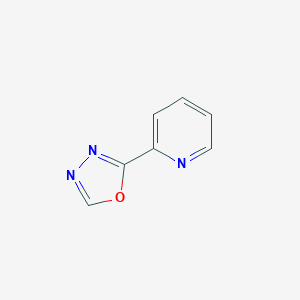
![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)
